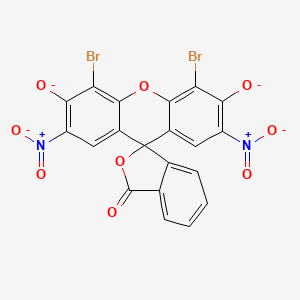

Eosin b(2-)

Beschreibung

Eigenschaften

IUPAC Name |

4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQZBWKNGDEDOA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br2N2O9-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56360-46-4 | |

| Record name | Eosin B, spirit soluble | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056360464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Eosin B(2-): A Technical Guide to its Mechanism of Action in Cytoplasmic Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B is a synthetic, fluorescent dye belonging to the xanthene class. It is widely utilized in histology as a counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol.[1] As an acidic dye, Eosin B has a strong affinity for basic components within the cell, rendering it an exceptional tool for visualizing the cytoplasm and various extracellular matrix proteins.[2] This technical guide provides an in-depth exploration of the core mechanism of action of Eosin B, its chemical properties, relevant quantitative data, and a standardized experimental protocol for its application in cytoplasmic staining.

Eosin B is the disodium salt of 4',5'-dibromo-2',7'-dinitrofluorescein.[][4] Its anionic nature at typical staining pH is fundamental to its function. It electrostatically binds to cationic (positively charged) proteins and structures in the cytoplasm, staining them in shades of pink and red.[5] This provides a critical contrast to the blue or purple-stained nuclei from the basic hematoxylin stain, allowing for detailed morphological assessment of tissue samples. While often used interchangeably with the more common Eosin Y, Eosin B imparts a subtle bluish cast to the stain.[2][6]

Core Mechanism of Action

The primary mechanism of Eosin B staining is an electrostatic interaction, a form of ionic bonding, between the negatively charged dye molecule and positively charged tissue components.[5][7]

-

Anionic Dye: Eosin B is an acidic dye, meaning it carries a net negative charge in solution (Eosin B²⁻). This charge is primarily located on the carboxylic and phenolic acid groups of the fluorescein backbone.[7]

-

Cationic Targets: The principal targets for Eosin B in the cell are proteins rich in basic amino acid residues, such as arginine, lysine, and histidine .[2][7] In the typically acidic environment of the staining solution, the amino groups (-NH₂) on the side chains of these amino acids become protonated (-NH₃⁺), resulting in a net positive charge.[8]

-

Role of pH: The staining procedure is optimized by using a slightly acidic solution, often by adding a small amount of acetic acid (e.g., 0.5%).[] Lowering the pH below the isoelectric point of most cytoplasmic proteins ensures they are protonated and carry a strong positive charge, thereby enhancing their affinity for the anionic Eosin B dye.[8]

-

Formation of Salt Linkages: The negatively charged Eosin B molecules are attracted to and form stable, water-soluble salt linkages with the positively charged sites on cytoplasmic proteins. This interaction results in the characteristic pink-to-red coloration of eosinophilic structures, which also include collagen, muscle fibers, and red blood cells.[2][9]

Caption: Molecular mechanism of Eosin B cytoplasmic staining.

Quantitative Data

Chemical and Physical Properties of Eosin B

The key properties of Eosin B are summarized below.

| Property | Value | Reference(s) |

| Common Name | Eosin B, Eosin Bluish, Imperial Red | [2][6] |

| C.I. Name | Acid Red 91 | [6] |

| C.I. Number | 45400 | [6][10] |

| Chemical Formula | C₂₀H₆Br₂N₂Na₂O₉ | [4][6][10] |

| Molecular Weight | 624.06 g/mol | [4][10] |

| Appearance | Dark brown to very dark purple-red solid powder | [4][11] |

| Solubility (Water) | 390 g/L (at 20°C) | [6][11] |

| Solubility (Ethanol) | Soluble (39%) | [6][11] |

| Structure | Dibromo-dinitro derivative of fluorescein | [] |

Spectral Properties

Eosin B exhibits a characteristic shift in its absorption maximum upon binding to proteins, a phenomenon known as a bathochromatic shift.

| Condition | Absorption Maximum (λmax) | Reference(s) |

| Free Eosin B (Anionic Form) | 514 - 519 nm | [6][10][12] |

| Eosin B-Protein Complex | 530 - 544 nm | [7][11][12] |

Binding Affinity

The binding constant quantifies the affinity of Eosin B for various proteins and their constituent amino acids. The following data were determined at an acidic pH of 1.96.

| Ligand (Bound by Eosin B) | Binding Constant (nmol/nmol of amino acid) | Reference(s) |

| Poly-L-arginine | 0.37 | [7][8] |

| Poly-L-histidine | 0.32 | [7][8] |

| Poly-L-lysine | 0.33 | [7][8] |

| Poly-L-tryptophan | 0.33 | [7][8] |

| Bovine Serum Albumin | 0.82 | [7][8] |

Experimental Protocol: Standard Hematoxylin and Eosin (H&E) Staining

This protocol outlines the key steps for staining paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2-3 changes, 5 minutes each, to remove paraffin wax.

-

Rehydrate the tissue by passing slides through descending grades of ethanol: 100% (2 changes, 3 mins each), 95% (1 change, 3 mins), 70% (1 change, 3 mins).

-

Rinse thoroughly in running tap water.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in a filtered hematoxylin solution (e.g., Mayer's or Gill's) for 3-10 minutes, depending on the formulation and desired intensity.

-

Rinse briefly in running tap water.

-

-

Differentiation:

-

Quickly dip the slides (1-5 seconds) into 0.5-1% acid-alcohol (1% HCl in 70% ethanol) to remove excess hematoxylin and sharpen nuclear detail.

-

Immediately rinse in running tap water to stop the differentiation process.

-

-

Bluing:

-

Immerse slides in a bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water) for 30-60 seconds. This step changes the hematoxylin from red to a crisp blue/purple.[13]

-

Rinse in running tap water for 1-5 minutes.

-

-

Cytoplasmic Staining (Eosin B):

-

Immerse slides in a 1% Eosin B solution (dissolved in 80% ethanol with 0.5% glacial acetic acid) for 30 seconds to 2 minutes. Staining time may be adjusted to achieve the desired intensity and differentiation of cytoplasmic structures.

-

A quality Eosin stain should yield at least three distinct shades of pink.[13]

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the stained sections by passing them through ascending grades of ethanol: 95% (2 changes, 2 mins each), 100% (2 changes, 2 mins each).

-

Clear the slides in Xylene (or substitute) for 2-3 changes, 3 minutes each.

-

Apply a coverslip using a permanent mounting medium.

-

Caption: Standard workflow for Hematoxylin and Eosin (H&E) staining.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Eosin - Wikipedia [en.wikipedia.org]

- 4. Eosin B | C20H6Br2N2Na2O9 | CID 12961637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. macsenlab.com [macsenlab.com]

- 10. Eosin B for microscopy Fl., Hist., adsorption and fluorescent indicator 548-24-3 [sigmaaldrich.com]

- 11. EOSIN B | 548-24-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]

Spectral Properties of Eosin B (2-) for Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the dianionic form of Eosin B (Eosin B (2-)), a xanthene dye employed in various fluorescence microscopy applications. This document details the dye's core photophysical characteristics, provides experimental protocols for its use, and illustrates relevant workflows and principles through diagrams.

Core Spectral and Photophysical Properties

Eosin B, in its dianionic state (pH > 4), exhibits distinct spectral properties that are crucial for its application in fluorescence microscopy. The key quantitative parameters are summarized in the tables below.

Table 1: Spectral Properties of Eosin B (2-)

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | 526 - 527 nm | Ethanol, Aqueous (pH > 8) |

| Emission Maximum (λ_em_) | 545 - 555 nm | Ethanol, Aqueous (pH > 8) |

| Molar Absorptivity (ε) | ~95,000 M⁻¹cm⁻¹ | Ethanol |

| Stokes Shift | ~19 - 29 nm | - |

Note: The exact absorption and emission maxima can vary slightly depending on the solvent and local environment.

Table 2: Photophysical Properties of Eosin B (2-)

| Property | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φ_F_) | 0.63 | Ethanol |

| Varies with solvent polarity | - | |

| Fluorescence Lifetime (τ_F_) | Highly solvent-dependent; significantly shorter in protic solvents like water due to hydrogen-bond assisted nonradiative deactivation. There is a notable disparity in reported literature values. | Aqueous, Protic Solvents |

| Photostability | Generally considered to have good photostability compared to fluorescein, though quantitative photobleaching rates are not consistently reported. | - |

| pH Sensitivity | The dianionic (fluorescent) form is predominant at pH > 4. In aqueous solutions, the pKa values for the dissociation steps are approximately 2.2 and 3.7.[1] | Aqueous solutions |

Experimental Protocols

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the general procedure for determining the absorption and emission spectra of Eosin B.

Materials:

-

Eosin B powder

-

Spectroscopy-grade solvent (e.g., ethanol or a buffered aqueous solution at pH > 8)

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Eosin B (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects. A typical concentration for fluorescence measurements is in the low micromolar range.

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to measure the absorbance of the working solution across a relevant wavelength range (e.g., 400-600 nm).

-

Use the same solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_.

-

Scan the emission spectrum over a longer wavelength range (e.g., 530-700 nm).

-

Identify the wavelength of maximum emission (λ_em_).

-

-

Fluorescence Excitation Spectrum Measurement (Optional):

-

Set the emission wavelength of the spectrofluorometer to the determined λ_em_.

-

Scan the excitation spectrum over a shorter wavelength range (e.g., 400-540 nm). The resulting spectrum should resemble the absorption spectrum.

-

General Protocol for Immunofluorescence Staining using an Eosin B Conjugate

This protocol provides a general workflow for localizing a target antigen in fixed cells using an antibody conjugated to Eosin B.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody specific to the target antigen

-

Eosin B-conjugated secondary antibody

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Fixation:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBST (PBS with 0.05% Tween 20).

-

-

Secondary Antibody Incubation:

-

Dilute the Eosin B-conjugated secondary antibody in blocking buffer. Protect from light.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST in the dark.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the coverslip and allow the mounting medium to cure.

-

-

Imaging:

-

Image the slides using a fluorescence microscope with appropriate filters for Eosin B (Excitation: ~525 nm, Emission: ~545 nm).

-

Visualizations

pH-Dependent Forms of Eosin B

Caption: Logical relationship of Eosin B's chemical form and fluorescence with pH.

Fluorescence Photooxidation Workflow

Caption: Experimental workflow for high-resolution immunolocalization via fluorescence photooxidation.

References

Eosin B (2-) Binding Affinity for Diverse Protein Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Eosin B (2-) for various protein types. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where understanding protein-small molecule interactions is critical. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of Eosin B's interactions with proteins.

Quantitative Binding Affinity of Eosin B and its Derivatives

Eosin B, a xanthene dye, interacts with a range of proteins, and its binding affinity can be quantified using various biophysical techniques. The following table summarizes the available quantitative data for Eosin B and its closely related derivatives, Eosin Y and Eosin-5-maleimide. The data is presented to allow for a comparative analysis of binding affinities across different protein types.

| Dye Derivative | Protein | Protein Type | Method | Binding Constant (Unit) | pH | Reference |

| Eosin B | Bovine Serum Albumin (BSA) | Albumin | Absorbance Spectroscopy | 0.82 (nmol/nmol of reactive amino acid) | 1.96 | [1] |

| Eosin B | Poly-L-arginine | Polyamino Acid | Absorbance Spectroscopy | 0.37 (nmol/nmol of amino acid) | 1.96 | [1] |

| Eosin B | Poly-L-histidine | Polyamino Acid | Absorbance Spectroscopy | 0.32 (nmol/nmol of amino acid) | 1.96 | [1] |

| Eosin B | Poly-L-lysine | Polyamino Acid | Absorbance Spectroscopy | 0.33 (nmol/nmol of amino acid) | 1.96 | [1] |

| Eosin B | Poly-L-tryptophan | Polyamino Acid | Absorbance Spectroscopy | 0.33 (nmol/nmol of amino acid) | 1.96 | [1] |

| Eosin Y | Lysozyme | Enzyme | Fluorescence Spectroscopy | Kd = 28.3 µM | Not Specified | [2] |

| Eosin-5-maleimide | Hemoglobin (binding to Band 3) | Transport Protein | Fluorescence Spectroscopy | Ka = 1.54 x 107 M-1 (Kd ≈ 65 nM) | Not Specified | [3] |

Note on Binding Constant Units: The binding constants reported as "nmol/nmol of reactive amino acid" indicate the molar ratio of the dye bound to the reactive amino acid residues (arginine, histidine, lysine, and tryptophan) on the protein at saturation. While this provides a measure of binding capacity, it is distinct from the dissociation constant (Kd), which reflects the concentration of ligand required to occupy 50% of the binding sites and is a direct measure of affinity. A lower Kd value signifies a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

The determination of Eosin B's binding affinity for proteins can be accomplished through several well-established biophysical methods. This section details the protocols for the most commonly employed techniques.

Absorbance Spectroscopy

This method is based on the change in the absorption spectrum of Eosin B upon binding to a protein.

Principle: Unbound Eosin B in an acidic solution has a characteristic absorbance maximum. When Eosin B binds to a protein, this maximum shifts to a longer wavelength (a bathochromic shift), and the absorbance at the new wavelength increases. This change is proportional to the concentration of the protein-dye complex.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Eosin B in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of protein solutions of known concentrations in an appropriate buffer.

-

Prepare an acidic reagent (e.g., 0.1 M HCl) to adjust the final pH of the reaction mixture.

-

-

Assay Procedure:

-

In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the Eosin B stock solution.

-

Add increasing volumes of the protein solution to the tubes.

-

Add a fixed volume of the acidic reagent to each tube to achieve the desired final pH (e.g., pH 1.96).

-

Bring the final volume of all samples to be equal using the buffer. Include a blank sample containing only Eosin B and the acidic reagent in the buffer.

-

Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the absorbance spectrum of each sample using a spectrophotometer over a wavelength range of approximately 400-600 nm.

-

Record the absorbance at the wavelength of maximum absorbance for the protein-dye complex (typically around 530-540 nm).

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of each protein-containing sample.

-

Plot the change in absorbance as a function of the protein concentration.

-

The binding constant can be determined by fitting the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using non-linear regression analysis.

-

Caption: Workflow for Absorbance Spectroscopy.

Fluorescence Spectroscopy

This technique utilizes the intrinsic fluorescence of certain amino acid residues in proteins (like tryptophan) or the fluorescence of Eosin B itself to monitor the binding event.

Principle: Protein fluorescence can be quenched upon the binding of a ligand like Eosin B. Alternatively, the fluorescence of Eosin B may be altered upon binding to a protein. The extent of this fluorescence change is dependent on the concentration of the quencher (or the protein) and can be used to determine the binding affinity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the protein of interest in a suitable buffer. The buffer should be filtered and degassed to minimize light scattering and quenching by dissolved oxygen.

-

Prepare a stock solution of Eosin B.

-

Ensure all solutions are at the desired experimental temperature.

-

-

Assay Procedure (Tryptophan Quenching):

-

In a fluorescence cuvette, place a solution of the protein at a fixed concentration.

-

Record the fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm for tryptophan).

-

Add small aliquots of the Eosin B stock solution to the cuvette, mixing gently after each addition.

-

After each addition, record the fluorescence emission spectrum.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the emission maximum of the protein after each addition of Eosin B.

-

Correct the fluorescence intensity for the inner filter effect if necessary, especially at higher concentrations of Eosin B.

-

-

Data Analysis:

-

Plot the fractional fluorescence quenching ((F0 - F) / F0, where F0 is the initial fluorescence and F is the fluorescence at a given Eosin B concentration) against the concentration of Eosin B.

-

The data can be analyzed using the Stern-Volmer equation for quenching or fitted to a binding isotherm to determine the dissociation constant (Kd).

-

Caption: Fluorescence Quenching Workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (Eosin B) is titrated into a solution of the protein. The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

General Workflow:

-

Sample Preparation:

-

Precisely prepare solutions of the protein and Eosin B in the same buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.

-

Degas all solutions thoroughly.

-

Accurately determine the concentrations of both the protein and Eosin B solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter and the Eosin B solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of Eosin B into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of Eosin B to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka or Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: One of the interacting partners (typically the protein) is immobilized on the surface of a gold-coated sensor chip. A solution containing the other partner (Eosin B) is flowed over the surface. The binding of Eosin B to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.

General Workflow:

-

Sensor Chip Preparation:

-

Choose a sensor chip with a suitable surface chemistry for immobilizing the protein of interest (e.g., a CM5 chip for amine coupling).

-

Activate the sensor surface.

-

Immobilize the protein onto the sensor surface to an appropriate density.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Flow a solution of Eosin B at various concentrations over the sensor surface containing the immobilized protein.

-

The association of Eosin B with the protein is monitored in real-time.

-

After the association phase, flow buffer over the surface to monitor the dissociation of the Eosin B-protein complex.

-

Regenerate the sensor surface between different Eosin B concentrations if necessary.

-

-

Data Analysis:

-

The SPR data is presented as a sensorgram, which is a plot of the response units (RU) versus time.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the association and dissociation phases of the sensorgrams to kinetic models.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Eosin B and Cellular Signaling Pathways

While direct evidence of Eosin B modulating specific signaling pathways is limited in the literature, its ability to bind to proteins and the known roles of eosinophils in cellular processes suggest potential areas of influence. One such area is calcium signaling, which is crucial for many cellular functions, including those of eosinophils.

The following diagram illustrates a hypothetical signaling cascade where a molecule like Eosin B could potentially exert an effect. It is important to note that this is a generalized representation, and the direct interaction of Eosin B with these specific components has not been definitively established.

References

- 1. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERIC - EJ913312 - Thermodynamic Exploration of Eosin-Lysozyme Binding: A Physical Chemistry and Biochemistry Laboratory Experiment, Journal of Chemical Education, 2010-Mar [eric.ed.gov]

- 3. Binding of hemoglobin to red cell membranes with eosin-5-maleimide-labeled band 3: analysis of centrifugation and fluorescence data - PubMed [pubmed.ncbi.nlm.nih.gov]

Eosin B (2-): A Technical Guide to Solubility in Aqueous and Alcoholic Solutions for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Principles and Practical Applications of Eosin B Solubility

This technical guide provides a comprehensive overview of the solubility characteristics of Eosin B (2-), the disodium salt of Eosin B, in aqueous versus alcoholic solutions. This document is intended for researchers, scientists, and drug development professionals who utilize Eosin B in their experimental workflows. The guide details quantitative solubility data, outlines experimental protocols for solubility determination, and discusses the practical implications of its solubility in common laboratory applications, particularly in the context of histological staining and its role in drug development.

Introduction to Eosin B and its Forms

Eosin B is a xanthene dye that is commonly used as a counterstain in histology, cytology, and microbiology.[1] It imparts a vibrant red or pink color to cytoplasmic components, collagen, and muscle fibers, providing essential morphological context to tissue samples. Eosin B exists in two primary forms relevant to laboratory applications: the water-soluble disodium salt (Eosin B 2-) and the alcohol-soluble free acid form, often referred to as "Eosin B, spirit soluble". Understanding the distinct solubility properties of these forms is critical for the preparation of effective staining solutions and for its application in various experimental assays.

dot

Caption: Logical relationship between Eosin B forms and their primary solvent compatibility.

Quantitative Solubility Data

The solubility of Eosin B is highly dependent on its chemical form and the solvent system employed. The disodium salt of Eosin B exhibits excellent solubility in aqueous solutions and is also soluble in alcohols. The following table summarizes the available quantitative solubility data.

| Compound Name | Solvent | Temperature (°C) | Solubility (g/L) |

| Eosin B (disodium salt) | Water | 20 | 390[1][2] |

| Eosin B (disodium salt) | Ethanol | Not Specified | Soluble |

| Eosin B (disodium salt) | Methanol | Not Specified | Soluble |

| Eosin B (free acid) | Alcoholic Solvents | Not Specified | Soluble |

Experimental Protocol for Solubility Determination

For researchers needing to prepare saturated or specific high-concentration solutions of Eosin B in alcoholic solvents, a quantitative determination of its solubility is recommended. A common and reliable method for this is through UV-Visible (UV-Vis) spectrophotometry.

Protocol: Spectrophotometric Determination of Eosin B Solubility

Objective: To determine the saturation solubility of Eosin B in a specific solvent (e.g., ethanol, methanol).

Materials:

-

Eosin B (disodium salt) powder

-

Solvent of interest (e.g., absolute ethanol, 95% ethanol, methanol)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of Eosin B powder and dissolve it in the solvent of interest to create a stock solution of known concentration. Ensure the concentration is well below the expected saturation point.

-

-

Generation of a Calibration Curve:

-

Perform a series of serial dilutions of the stock solution to create a set of standards with decreasing, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Eosin B in the chosen solvent.

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of Eosin B powder to a known volume of the solvent in a centrifuge tube or flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved Eosin B powder. Alternatively, filter the solution using a syringe filter with a pore size that will not retain the dissolved dye.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the linear regression of the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Eosin B in that solvent at the experimental temperature.

-

dot

Caption: Experimental workflow for determining the solubility of Eosin B.

Application in Drug Development: Immunohistochemistry

In the field of drug development, Eosin B is a fundamental tool for assessing the effects of novel therapeutic agents on tissue morphology. Its most common application is as a counterstain in immunohistochemistry (IHC), a technique used to visualize the distribution and localization of specific proteins within a tissue sample.

In a typical IHC workflow, a primary antibody binds to the protein of interest. A secondary antibody, conjugated to an enzyme or fluorophore, then binds to the primary antibody, allowing for visualization. Following the specific staining of the target protein (often appearing brown with DAB chromogen or as a specific fluorescent color), a counterstain is applied to provide context. Eosin B is used to stain the cytoplasm and extracellular matrix in shades of pink and red, which contrasts with the blue or purple of a nuclear counterstain like hematoxylin. This dual staining allows researchers to observe the subcellular localization of their target protein and to assess the overall health and structure of the tissue.

General Immunohistochemistry Workflow with Eosin Counterstaining

dot

Caption: A generalized workflow for immunohistochemistry (IHC) incorporating Eosin B counterstaining.

Conclusion

The solubility of Eosin B is a critical parameter for its effective use in research and drug development. The disodium salt of Eosin B is highly soluble in aqueous solutions and soluble in alcoholic solvents, making it versatile for a range of histological and cytological applications. In contrast, the free acid form is preferentially soluble in alcohols. For applications requiring precise high concentrations of the disodium salt in alcoholic media, it is recommended that researchers experimentally determine the solubility. As a counterstain in techniques like immunohistochemistry, Eosin B provides invaluable morphological context, aiding in the evaluation of drug efficacy and safety by allowing for the detailed examination of tissue architecture. A thorough understanding of its solubility properties ensures the preparation of optimal staining reagents and the generation of reliable and reproducible experimental results.

References

An In-depth Technical Guide to Utilizing Eosin B for the Visualization of Elastic and Collagen Fibers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Eosin B, an anionic xanthene dye, for the histological visualization of elastic and collagen fibers. While traditionally used as a counterstain to hematoxylin in Hematoxylin and Eosin (H&E) staining, this document explores its utility in differentiating key components of the extracellular matrix. We will delve into the underlying staining mechanisms, present detailed experimental protocols, and summarize quantitative data for practical laboratory application.

Core Principles of Eosin B Staining

Eosin B is a negatively charged dye that binds to positively charged components within tissue samples, primarily plasma proteins in the cytoplasm and intercellular substances.[1] This interaction is a physico-chemical process based on electrostatic attraction. In a standard H&E stain, Eosin B stains the cytoplasm, collagen, and elastin varying shades of pink to red, while hematoxylin stains cell nuclei dark blue to violet.[1][2]

While under bright-field microscopy, elastic and collagen fibers are often indistinguishable due to their similar pinkish hues, Eosin B's fluorescent properties offer a powerful method for differentiation.[3][4][5] When viewed with a fluorescence microscope, particularly with a FITC filter set, eosin-stained elastic fibers exhibit a strong, bright yellowish fluorescence.[3][6] In contrast, collagen fibers show a less intense, more greenish fluorescence.[3] The presence of hematoxylin in the H&E stain is crucial as it quenches excessive background fluorescence from other tissue components, thereby enhancing the contrast and allowing for clearer visualization of the elastic fibers.[3][6][7]

The mechanism behind this differential fluorescence is attributed to the distinct binding properties of eosin with the protein compositions of elastic and collagen fibers.[6][7] Mature elastic fibers, rich in elastin, bind eosin in a manner that produces strong fluorescence, whereas the structure of collagen results in a weaker fluorescent signal.[6]

Quantitative Data Summary

The following tables provide a summary of concentrations and timings for the preparation of staining solutions and for performing the staining protocols.

Table 1: Eosin B Staining Solution Formulations

| Solution Name | Eosin B Concentration | Solvent | Additives | Reference |

| 0.1% Aqueous Eosin B | 0.1% (w/v) - 1 g / 1 L | Distilled/Demineralized Water | 1.6 ml Glacial Acetic Acid | [2] |

| 0.5% Aqueous Eosin B | 0.5% (w/v) - 5.0 g / 1 L | Distilled Water | 1.6 ml 100% Acetic Acid | [1] |

| 1% Eosin Y (often used interchangeably) | 1% (w/v) - 1 g / 100 ml | Deionized Water | None specified for stock | [8] |

Table 2: Expected Staining Results with Eosin B (as part of H&E)

| Tissue Component | Bright-Field Microscopy Color | Fluorescence Microscopy | Reference |

| Nuclei | Dark Blue / Dark Violet | No Fluorescence | [1][2][3] |

| Cytoplasm | Pink to Red | Moderate Yellowish-Green | [1][2] |

| Collagen Fibers | Pink to Red | Weak to Moderate Greenish Fluorescence | [2][3] |

| Elastic Fibers | Pink to Red (indistinguishable from collagen) | Bright Yellowish Fluorescence | [3][6] |

| Erythrocytes | Red-Orange / Yellow-Orange | N/A | [1][2] |

| Muscle Fibers | Pink to Red | N/A | [9] |

Experimental Protocols & Methodologies

The successful visualization of elastic and collagen fibers using Eosin B requires meticulous adherence to established protocols. Below are detailed methodologies for solution preparation and tissue staining.

Protocol 1: 0.5% Aqueous Eosin B Solution

This protocol is adapted from a standard formulation for H&E staining.

-

Dissolution: Dissolve 5.0 g of Eosin B powder (C.I. 45400) in 1000 ml of distilled water. Stir until the dye is completely dissolved.[1]

-

Acidification: Add 1.6 ml of glacial acetic acid (100%) to the solution and mix thoroughly.[1]

-

Filtration: Before use, filter the freshly prepared staining solution using standard laboratory filter paper to remove any particulate matter.[1]

-

Storage: Store the solution at room temperature (+5 °C to +30 °C) in a tightly closed container.[1]

This protocol outlines the standard procedure for staining formalin-fixed, paraffin-embedded tissue sections (3-4 µm thick).

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse in a hematoxylin solution (e.g., Mayer's or Harris') for 5-10 minutes.

-

Rinse in running tap water until the water runs clear.

-

Differentiation: Quickly dip slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) a few times to remove excess stain.

-

Rinse immediately in running tap water.

-

Bluing: Immerse in a bluing agent (e.g., Scott's tap water substitute or weak ammonia water) for 30-60 seconds until nuclei turn blue.

-

Rinse in running tap water.

-

-

Counterstaining (Eosin B):

-

Immerse slides in the prepared 0.5% Aqueous Eosin B solution for 1-3 minutes. For fluorescence studies, a longer time of up to 10 minutes may be beneficial.[3]

-

-

Dehydration and Mounting:

-

Immerse in 95% Ethanol: 2 changes, 1 minute each.

-

Immerse in 100% Ethanol: 2 changes, 1 minute each.

-

Immerse in Xylene (or a xylene substitute): 2 changes, 2 minutes each.

-

Mounting: Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biognost.com [biognost.com]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. researchgate.net [researchgate.net]

- 5. Histology, Verhoeff Stain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Characterizing Cutaneous Elastic Fibers by Eosin Fluorescence Detected by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing cutaneous elastic fibers by eosin fluorescence detected by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]

Eosin B(2-): A Technical Guide to its Application as a Vital Stain for Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. Vital stains, which are selectively excluded by live cells with intact membranes, offer a straightforward and cost-effective method for discriminating between viable and non-viable cell populations. While Trypan Blue has traditionally been a common choice for this purpose, concerns regarding its toxicity and potential for false positives have prompted the investigation of alternative dyes. Eosin B, a xanthene dye, presents itself as a compelling alternative for vital staining. This technical guide provides an in-depth exploration of Eosin B(2-) as a vital stain, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

The fundamental principle behind Eosin B's utility as a vital stain lies in the integrity of the cell membrane. Viable cells possess intact and functional plasma membranes that act as a selective barrier, effectively excluding the negatively charged Eosin B molecules. In contrast, cells that have undergone apoptosis or necrosis have compromised membrane integrity, allowing the dye to penetrate the cytoplasm and nucleus, resulting in a distinct pink or red coloration. This differential staining allows for the direct visualization and quantification of live and dead cells within a population.

Data Presentation: Quantitative Comparison of Vital Stains

To illustrate the comparative efficacy of Eosin B as a vital stain, the following table summarizes hypothetical quantitative data from a study assessing cell viability in a Jurkat cell line treated with a cytotoxic agent. The data compares the percentage of viable cells as determined by Eosin B, Trypan Blue, and Propidium Iodide (a fluorescent dye commonly used in flow cytometry).

| Treatment Concentration (µM) | Eosin B (% Viable Cells) | Trypan Blue (% Viable Cells) | Propidium Iodide (% Viable Cells) |

| 0 (Control) | 98 ± 2 | 97 ± 3 | 99 ± 1 |

| 10 | 85 ± 4 | 82 ± 5 | 88 ± 3 |

| 50 | 52 ± 6 | 48 ± 7 | 55 ± 5 |

| 100 | 21 ± 5 | 18 ± 6 | 24 ± 4 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Preparation of 0.1% Eosin B Staining Solution

Materials:

-

Eosin B powder (C.I. 45400)

-

Distilled or deionized water

-

0.1 M Phosphate Buffered Saline (PBS), pH 7.4

-

Filter sterilization unit (0.22 µm pore size)

Procedure:

-

Weigh out 0.1 g of Eosin B powder.

-

Dissolve the powder in 100 mL of PBS.

-

Stir the solution thoroughly until the dye is completely dissolved.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store the staining solution at 4°C, protected from light.

Protocol for Staining Suspension Cells

Materials:

-

Cell suspension

-

0.1% Eosin B staining solution

-

Phosphate Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Transfer a known volume of the cell suspension to a microcentrifuge tube.

-

Centrifuge at 200 x g for 5 minutes to pellet the cells.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in an equal volume of PBS.

-

Add an equal volume of 0.1% Eosin B staining solution to the cell suspension (1:1 ratio). For example, mix 20 µL of cell suspension with 20 µL of Eosin B solution.

-

Gently mix and incubate at room temperature for 1-3 minutes.

-

Load the stained cell suspension into a hemocytometer.

-

Under a light microscope, count the number of unstained (viable) and stained pink/red (non-viable) cells.

-

Calculate the percentage of viable cells using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Protocol for Staining Adherent Cells

Materials:

-

Adherent cells cultured in a multi-well plate

-

Trypsin-EDTA or other cell detachment solution

-

Complete culture medium

-

0.1% Eosin B staining solution

-

Phosphate Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Aspirate the culture medium from the well.

-

Wash the cells once with PBS.

-

Add an appropriate volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until the cells detach.

-

Add an equal volume of complete culture medium to inactivate the trypsin.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Transfer the cell suspension to a conical tube.

-

Proceed with steps 2-9 of the "Protocol for Staining Suspension Cells."

Mandatory Visualizations

Experimental Workflow for Eosin B Vital Staining

Caption: Workflow for assessing cell viability using Eosin B dye exclusion.

Signaling Pathways in Cell Death

The decision of a cell to live or die is governed by a complex network of signaling pathways. Eosin B staining can be used to identify the outcome of these processes—membrane integrity loss—which is a hallmark of both apoptosis and necrosis.

Caption: Simplified overview of Apoptosis and Necrosis signaling pathways.

Conclusion

Eosin B(2-) serves as a reliable and practical vital stain for the assessment of cell viability. Its mechanism of action, based on the exclusion by intact cell membranes, is a well-established principle in cell biology. The provided protocols offer a starting point for researchers to incorporate Eosin B into their cell viability assays for both suspension and adherent cell cultures. The clear visual distinction between live and dead cells, combined with the simplicity of the staining procedure, makes Eosin B a valuable tool in diverse research areas, including drug development, toxicology, and routine cell culture monitoring. As with any assay, optimization of staining time and concentration may be necessary for specific cell types and experimental conditions to ensure accurate and reproducible results.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B(2-), a xanthene dye, is a versatile tool in cell biology research. While well-known as a counterstain in routine histology, its utility extends to more specialized applications, driven by its fluorescent properties and ability to interact with specific cellular components. This technical guide provides an in-depth exploration of the core research applications of Eosin B(2-), offering detailed methodologies, quantitative data, and visual workflows to empower researchers in leveraging this compound for their studies.

Histological Staining: The Foundation

Eosin B is a key component of the most widely used stain in histology, the Hematoxylin and Eosin (H&E) stain.[1][2][3] In this method, Eosin B acts as an acidic counterstain to Hematoxylin, a basic dye.

Principle: The principle of H&E staining lies in the electrostatic interactions between the dyes and the cellular components.[3] Hematoxylin, with its positive charge, binds to basophilic (negatively charged) structures like the nucleic acids in the cell nucleus, staining them a purplish-blue. Eosin B, being negatively charged, binds to acidophilic (positively charged) components in the cytoplasm and extracellular matrix, such as proteins, collagen, and muscle fibers, imparting a pink or red color.[1][2]

Eosin B vs. Eosin Y: Eosin B and Eosin Y are two closely related xanthene dyes that can be used interchangeably in H&E staining. Eosin Y is a tetrabromo derivative of fluorescein, while Eosin B is a dibromodinitro derivative. The choice between them is often a matter of laboratory preference and tradition.

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

This protocol outlines the general steps for H&E staining of paraffin-embedded tissue sections.

Reagents:

-

Harris's Hematoxylin solution

-

1% Eosin B solution (w/v) in 80% ethanol with a few drops of glacial acetic acid

-

Acid-alcohol (1% HCl in 70% ethanol)

-

Scott's tap water substitute (bluing agent) or dilute ammonia water

-

Ethanol solutions (100%, 95%, 70%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 3-5 minutes each).

-

Transfer through decreasing concentrations of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Hematoxylin Staining:

-

Immerse slides in Harris's Hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

-

Differentiation:

-

Dip slides briefly (1-5 seconds) in acid-alcohol to remove excess stain.

-

Rinse immediately in running tap water.

-

-

Bluing:

-

Immerse slides in Scott's tap water substitute or dilute ammonia water for 30-60 seconds until sections turn blue.

-

Rinse in running tap water.

-

-

Eosin Staining:

-

Immerse slides in 1% Eosin B solution for 1-3 minutes.

-

Rinse briefly in running tap water.

-

-

Dehydration and Clearing:

-

Transfer through increasing concentrations of ethanol (70%, 95%, 100%; 2 minutes each).

-

Immerse in xylene (2 changes, 3-5 minutes each).

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, connective tissue: Shades of pink/red

-

Red blood cells: Bright red

Figure 1: H&E Staining Workflow

Photodynamic Therapy (PDT): A Photosensitizer in Action

Eosin B can act as a photosensitizer in photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to induce cell death.[4]

Mechanism of Action: The core principle of PDT involves the activation of the photosensitizer by light of a specific wavelength. Upon excitation, the photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[4] These ROS are cytotoxic and induce cell death through apoptosis and necrosis by damaging cellular components like membranes, mitochondria, and DNA.

Figure 2: Mechanism of Eosin B in PDT

Experimental Protocol: In Vitro Photodynamic Therapy with Eosin B

This protocol provides a general framework for assessing the photodynamic efficacy of Eosin B on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Eosin B stock solution (dissolved in sterile PBS or DMSO)

-

Light source with a specific wavelength corresponding to Eosin B's absorption peak (around 520-530 nm)

-

96-well plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Eosin B Incubation:

-

Prepare serial dilutions of Eosin B in a cell culture medium.

-

Replace the medium in the wells with the Eosin B-containing medium.

-

Incubate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake. Include control wells with a medium only.

-

-

Light Irradiation:

-

Wash the cells with PBS to remove extracellular Eosin B.

-

Add fresh medium to the wells.

-

Expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²). Keep a set of plates in the dark as a control for Eosin B's dark toxicity.

-

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours.

-

Cell Viability Assessment:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells.

-

-

Data Analysis: Calculate the IC50 value (the concentration of Eosin B that causes 50% cell death) under light and dark conditions.

Fluorescence-Based Assays: Probing Cellular Processes

Eosin B's intrinsic fluorescence makes it a valuable probe for various cellular assays, including the study of protein aggregation and cytotoxicity.

Protein Aggregation and Fibrillation

Misfolded proteins can aggregate to form insoluble fibrils, a hallmark of several neurodegenerative diseases. Eosin B can be used as an extrinsic fluorescent probe to monitor this process.

Principle: The fluorescence of Eosin B can be sensitive to its local environment. When Eosin B binds to the hydrophobic pockets exposed in aggregated or fibrillating proteins, its fluorescence properties, such as intensity and emission wavelength, can change. This change can be monitored over time to study the kinetics of protein aggregation.

Experimental Protocol: Eosin B-Based Protein Aggregation Assay

This protocol describes a general method to monitor the aggregation of a model protein, such as amyloid-beta peptide, using Eosin B.

Materials:

-

Amyloid-beta (1-42) peptide or another protein of interest

-

Eosin B stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Protein Preparation: Prepare a stock solution of the protein in an appropriate solvent and dilute it to the desired final concentration in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the protein solution.

-

Add Eosin B to a final concentration (e.g., 5-20 µM).

-

Include control wells with protein only and Eosin B only.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with gentle shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorometer with excitation and emission wavelengths appropriate for Eosin B (e.g., Ex: 525 nm, Em: 545 nm).

-

-

Data Analysis: Plot the fluorescence intensity as a function of time. An increase in fluorescence intensity indicates protein aggregation.

Figure 3: Eosin B in Protein Aggregation Assay

Cytotoxicity and Cell Viability Assays

Eosin B can be used in dye exclusion assays to differentiate between viable and non-viable cells.

Principle: This method is based on the principle that viable cells have intact cell membranes that are impermeable to certain dyes, including Eosin B.[1] In contrast, non-viable cells with compromised membranes allow the dye to enter and stain the cytoplasm.

Experimental Protocol: Eosin B Dye Exclusion Assay

This is a simple and rapid method to determine cell viability.

Materials:

-

Cell suspension

-

0.4% Eosin B solution in PBS

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Sample Preparation: Mix a small volume of the cell suspension with an equal volume of the 0.4% Eosin B solution.

-

Incubation: Allow the mixture to stand for 1-2 minutes.

-

Counting:

-

Load the mixture into a hemocytometer.

-

Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

-

Calculation:

-

Viability (%) = (Number of unstained cells / Total number of cells) x 100

-

Quantitative Data Summary

The following tables summarize key quantitative data for Eosin B relevant to its applications in cell biology.

Table 1: Spectral Properties of Eosin B

| Property | Value | Solvent/Condition |

| Absorption Maximum (λmax) | ~521 nm | Water |

| ~528 nm | Ethanol | |

| Emission Maximum (λem) | ~545 nm | Water |

| ~550 nm | Ethanol | |

| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ | Water (pH 9) |

| Fluorescence Quantum Yield (Φf) | 0.02 | Water |

| 0.19 | Ethanol |

Table 2: Parameters for Eosin B Applications

| Application | Parameter | Typical Range/Value | Notes |

| Photodynamic Therapy | Concentration | 1 - 50 µM | Cell line dependent |

| Light Dose | 1 - 20 J/cm² | Dependent on light source and cell type | |

| Wavelength | 520 - 540 nm | Corresponds to absorption peak | |

| Protein Aggregation Assay | Concentration | 5 - 20 µM | |

| Excitation Wavelength | ~525 nm | ||

| Emission Wavelength | ~545 nm | ||

| Dye Exclusion Assay | Concentration | 0.1 - 0.5% (w/v) |

Conclusion

Eosin B(2-) is more than just a counterstain. Its utility as a photosensitizer, a fluorescent probe for protein aggregation, and a simple dye for viability assessment makes it a valuable and versatile tool in the cell biologist's arsenal. By understanding the principles behind its various applications and utilizing the detailed protocols provided in this guide, researchers can effectively employ Eosin B to gain deeper insights into complex cellular processes. The continued exploration of its properties and interactions will undoubtedly unveil further applications in cell biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Eosin B (2-) Staining of Paraffin-Embedded Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B is an anionic, fluorescent red dye that serves as a counterstain in the widely used Hematoxylin and Eosin (H&E) staining protocol.[1] In histology, H&E staining is fundamental for visualizing the microscopic anatomy of tissues.[2] Hematoxylin stains cell nuclei a purplish-blue, while Eosin B stains the cytoplasm, collagen, and muscle fibers in varying shades of pink and red with a subtle bluish hue.[2][3] This differential staining provides a detailed view of tissue morphology and is crucial for identifying pathological changes. Eosin B is chemically a dibromo-dinitro derivative of fluorescein, distinguishing it from the more common Eosin Y, a tetrabromo derivative which imparts a yellowish cast.[4][5] The choice between Eosin B and Eosin Y is often based on laboratory preference and tradition, as they are largely interchangeable.[2][5]

Principle of Staining

The mechanism of Eosin B staining is based on ionic interactions between the negatively charged (anionic) dye and positively charged (cationic) tissue components. At an acidic pH, proteins and other components in the cytoplasm and extracellular matrix become positively charged. The anionic Eosin B dye then binds to these cationic sites, resulting in the characteristic pink and red staining.[6] The intensity of the eosin stain is pH-dependent, with optimal staining occurring in a slightly acidic environment (pH 4.6-5.0).[7]

Experimental Protocols

I. Preparation of Staining Solutions

A critical step for successful and reproducible staining is the correct preparation of the necessary solutions. The following table summarizes the reagents required for the Eosin B staining protocol.

| Reagent | Composition | Preparation Notes |

| Eosin B Stock Solution (1% w/v) | Eosin B Powder: 1 g, Distilled Water: 100 ml | Dissolve Eosin B powder in distilled water. Store in a tightly sealed container. |

| Eosin B Working Solution (0.1% - 0.5% w/v) | 1% Eosin B Stock Solution: 10-50 ml, 95% Ethanol: 50-90 ml, Glacial Acetic Acid: 0.5 ml | Dilute the stock solution with 95% ethanol. Add glacial acetic acid to achieve a pH of approximately 4.6-5.0. Filter before use. The concentration can be adjusted based on tissue type and desired staining intensity.[2] |

| Xylene | N/A | Use a high-quality histological grade. |

| Ethanol Series | 100%, 95%, 80%, 70% | Prepare by diluting absolute ethanol with distilled water. |

| Harris Hematoxylin | Commercially available or prepared in-house | Filter before use to remove any precipitates.[8] |

| Acid Alcohol (1% HCl in 70% Ethanol) | Hydrochloric Acid (conc.): 1 ml, 70% Ethanol: 99 ml | Slowly add acid to the ethanol while stirring. |

| Scott's Tap Water Substitute (Bluing Agent) | Commercially available or prepared in-house | Used to "blue" the hematoxylin, turning the nuclei a crisp blue-purple. |

II. Staining Procedure for Paraffin-Embedded Sections

This protocol outlines the complete workflow from deparaffinization to mounting of the stained tissue sections.

A. Deparaffinization and Rehydration

-

Xylene: Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin wax.[9]

-

Ethanol (100%): Immerse slides in two changes of 100% ethanol for 3 minutes each to remove the xylene.

-

Ethanol (95%): Immerse slides in 95% ethanol for 3 minutes.

-

Ethanol (80%): Immerse slides in 80% ethanol for 3 minutes.

-

Ethanol (70%): Immerse slides in 70% ethanol for 3 minutes.

-

Distilled Water: Rinse slides thoroughly with distilled water.

B. Nuclear Staining

-

Harris Hematoxylin: Immerse slides in Harris Hematoxylin solution for 3-5 minutes.

-

Running Tap Water: Wash slides in gently running tap water for 1-2 minutes.

-

Acid Alcohol: Dip slides briefly (1-3 dips) in 1% acid alcohol to differentiate and remove excess hematoxylin.

-

Running Tap Water: Wash slides in running tap water for 1-2 minutes.

-

Scott's Tap Water Substitute: Immerse slides in bluing agent for 1-2 minutes until the nuclei turn a distinct blue.

-

Running Tap Water: Wash slides in running tap water for 2-5 minutes.

C. Counterstaining with Eosin B

-

95% Ethanol: Immerse slides in 95% ethanol for 1-2 minutes.

-

Eosin B Working Solution: Immerse slides in the Eosin B working solution for 30 seconds to 2 minutes. The optimal time will depend on the desired staining intensity and tissue type.

-

95% Ethanol: Dehydrate the slides in two changes of 95% ethanol for 2 minutes each.

-

100% Ethanol: Complete the dehydration in two changes of 100% ethanol for 2 minutes each.

D. Clearing and Mounting

-

Xylene: Clear the slides in two changes of xylene for 3 minutes each.

-

Mounting: Apply a coverslip using a xylene-based mounting medium.

Experimental Workflow Diagram

References

- 1. biocompare.com [biocompare.com]

- 2. biognost.com [biognost.com]

- 3. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

- 4. macsenlab.com [macsenlab.com]

- 5. Eosin - Wikipedia [en.wikipedia.org]

- 6. Comparison of staining quality between rapid and routine hematoxylin and eosin staining of frozen breast tissue sections: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iscaconsortium.org [iscaconsortium.org]

- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 9. mdpi.com [mdpi.com]

Optimizing Eosin B (2-) Concentration for Frozen Section Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoxylin and Eosin (H&E) staining is a fundamental technique in histopathology, providing essential morphological information for a wide range of tissues. In the rapid environment of frozen section analysis, achieving optimal staining quality is critical for accurate intraoperative consultations and research applications. Eosin B, a xanthene dye, serves as the counterstain to hematoxylin, imparting various shades of pink and red to the cytoplasm, collagen, and muscle fibers.[1][2] While Eosin Y is more commonly used, Eosin B is a suitable alternative, producing a slightly bluish-pink hue.[2]

The concentration of Eosin B is a critical variable that directly impacts staining intensity, contrast, and the clear differentiation of cellular components. An inadequate concentration can lead to weak, pale staining, while an excessive concentration can result in overstaining, obscuring nuclear detail and hindering accurate interpretation.[3][4] Therefore, a systematic approach to optimizing Eosin B concentration is essential for reproducible, high-quality frozen section staining.

These application notes provide a detailed protocol for the preparation and use of Eosin B in frozen section staining, with a specific focus on a systematic approach to optimizing its concentration for your specific laboratory conditions and tissue types.

Staining Mechanism

Eosin B is an acidic dye, carrying a net negative charge (anionic).[1] In solution, it exists as the Eosin b(2-) ion. This negatively charged dye is attracted to and binds with basic (cationic) components within the cell and extracellular matrix. These basic components, rich in proteins with amino groups, include the cytoplasm, muscle filaments, connective tissue, and red blood cells.[5] The principle of the staining is an electrostatic interaction between the anionic dye and the cationic tissue elements. The pH of the Eosin B solution is a critical factor, with an optimal range typically between 4.0 and 4.5 to ensure proper binding.[4][6]

Experimental Protocols

Materials and Reagents

-

Eosin B powder (C.I. 45400)

-

Distilled or deionized water

-

Ethanol (95% and 70%)

-

Glacial Acetic Acid

-

Harris Hematoxylin solution (or other suitable hematoxylin)

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Ammonia water or other bluing agent

-

Xylene or xylene substitute

-

Mounting medium

-

Frozen tissue sections on glass slides

-

Coplin jars or staining dishes

-

Micropipettes

-

Graduated cylinders

-

pH meter

Preparation of Eosin B Stock Solution (1% w/v)

-

Weigh 1.0 g of Eosin B powder.

-

Dissolve the powder in 80 mL of distilled water.

-

Add 20 mL of 95% ethanol and mix thoroughly. Note: Some protocols may call for a fully aqueous or a more alcoholic solution. This can be a variable in optimization.

-

Store the stock solution in a tightly sealed, light-protected bottle at room temperature.

Preparation of Eosin B Working Solutions for Optimization

To determine the optimal concentration, prepare a series of working solutions with varying concentrations of Eosin B. The following are suggested starting points, but can be adjusted based on preliminary results.

| Working Solution | Volume of 1% Eosin B Stock | Volume of 70% Ethanol | Final Eosin B Concentration |

| A | 5 mL | 95 mL | 0.05% |

| B | 10 mL | 90 mL | 0.10% |

| C | 20 mL | 80 mL | 0.20% |

| D | 50 mL | 50 mL | 0.50% |

To prepare a 0.1% aqueous Eosin B solution (alternative formulation): [2]

-

Dissolve 1 g of Eosin B powder in 1 liter of distilled water with stirring.

-

Add 1.6 ml of glacial acetic acid to adjust the pH.

-

Filter the solution before use.

Frozen Section Staining Protocol

This protocol is a general guideline. Fixation and staining times may require adjustment.

-

Fixation: Immediately upon sectioning, fix the frozen tissue sections in cold acetone or methanol for 5-10 minutes. Alternatively, a brief fixation in 10% neutral buffered formalin can be used.

-

Hydration: Rinse slides in distilled water.

-

Hematoxylin Staining: Immerse slides in Harris Hematoxylin for 3-5 minutes.

-

Washing: Wash slides in running tap water.

-

Differentiation: Dip slides briefly (1-3 dips) in acid alcohol to remove excess hematoxylin.

-

Washing: Wash slides in running tap water.

-

Bluing: Immerse slides in a bluing agent (e.g., ammonia water) until the nuclei turn a crisp blue.

-

Washing: Wash slides in running tap water.

-

Eosin Staining (Optimization Step):

-

Immerse one slide in each of the prepared Eosin B working solutions (A, B, C, and D).

-

Stain for 30 seconds to 2 minutes. The staining time is another variable that can be optimized.

-

-

Dehydration:

-

Immerse slides in 95% ethanol for 1-2 minutes.

-

Immerse slides in two changes of 100% ethanol for 1-2 minutes each.

-

-

Clearing:

-

Immerse slides in two changes of xylene or a xylene substitute for 2-5 minutes each.

-

-

Mounting: Apply a coverslip using a compatible mounting medium.

Data Presentation and Evaluation of Staining Quality

To systematically evaluate the results of the Eosin B concentration optimization, use a scoring system. A pathologist or experienced histologist should evaluate the slides in a blinded manner.

| Eosin B Concentration | Staining Intensity (1-5) | Cytoplasmic Differentiation (1-5) | Nuclear Clarity (1-5) | Background Staining (1-5) | Overall Score | Notes |

| 0.05% | ||||||

| 0.10% | ||||||

| 0.20% | ||||||

| 0.50% |

Scoring Criteria:

-

Staining Intensity: 1 = Too pale; 3 = Optimal; 5 = Too dark/obscures detail.

-

Cytoplasmic Differentiation: 1 = Poor (monochromatic pink); 3 = Good (visible shades of pink); 5 = Excellent (at least three distinct shades of pink/red).

-

Nuclear Clarity: 1 = Obscured by eosin; 3 = Clearly visible; 5 = Excellent contrast with cytoplasm.

-

Background Staining: 1 = High background; 3 = Moderate background; 5 = Clean background.

Troubleshooting

-

Weak Eosin Staining:

-

Increase the concentration of Eosin B.

-

Increase the staining time.[4]

-

Check and adjust the pH of the eosin solution to be between 4.0 and 4.5.[4][6]

-

Ensure the dehydration steps after eosin are not excessively long, particularly in lower concentrations of alcohol (e.g., 70%), which can strip the eosin from the tissue.[4]

-

-

Excessive Eosin Staining:

-

Poor Differentiation of Cytoplasmic Components:

-

Ensure proper fixation.

-

Adjust the pH of the eosin solution.

-

Optimize the time in the differentiating alcohols. Differentiation of eosin is most effective in 70% alcohol.[4]

-

Visualizations

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. biognost.com [biognost.com]

- 3. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 4. documents.cap.org [documents.cap.org]

- 5. laboratorytests.org [laboratorytests.org]

- 6. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

Eosin B as a Counterstain in Immunohistochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B is an anionic dye that serves as an effective counterstain in immunohistochemistry (IHC), particularly when the antigen of interest is localized to the cell nucleus. As a cytoplasmic stain, Eosin B provides excellent contrast to the nuclear staining commonly achieved with chromogens like 3,3'-Diaminobenzidine (DAB), which typically produces a brown precipitate. By staining the cytoplasm and extracellular matrix in shades of pink to red, Eosin B allows for clear visualization of the tissue morphology without obscuring the specific nuclear signal of the target antigen. This application note provides a detailed protocol for the use of Eosin B as a counterstain in IHC, using the detection of the nuclear proliferation marker Ki-67 as an example.

Eosin B, with its slightly bluish cast, and its counterpart Eosin Y (yellowish cast), are derivatives of fluorescein. While often used interchangeably, the choice between them can be a matter of laboratory preference and tradition. Eosin functions by binding to basic (cationic) protein groups in the cytoplasm and connective tissue, such as lysine and arginine residues.

Data Presentation

Currently, direct quantitative comparisons of staining intensity and signal-to-noise ratios for Eosin B versus other counterstains in published literature are limited. The performance of a counterstain is often evaluated qualitatively based on the clarity of cellular detail and the contrast provided for the primary stain. The following table outlines the general characteristics and typical application parameters for Eosin B.

| Parameter | Description | Typical Value/Range |

| Target Structures | Cytoplasm, Collagen, Muscle Fibers, Red Blood Cells | N/A |

| Stain Color | Pink to Red (with a bluish hue) | N/A |

| Typical Concentration | 0.1% - 1% (w/v) aqueous solution | 1% for stock, diluted further for working solution |

| Typical Incubation Time | 30 seconds - 2 minutes | Dependent on desired staining intensity |

| pH of Staining Solution | Slightly acidic | ~pH 5.0 |

| Compatibility | Excellent with brown (DAB) and blue chromogens | N/A |

Experimental Protocols

This section details the protocol for immunohistochemical staining of the nuclear antigen Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by counterstaining with Eosin B.

I. Preparation of Reagents

1. 1% Eosin B Stock Solution:

-

Dissolve 1 gram of Eosin B powder in 100 mL of 70% ethanol.

-

Stir until fully dissolved.

-

Store in a tightly sealed, light-protected container at room temperature.

2. Eosin B Working Solution:

-

Dilute the 1% Eosin B stock solution 1:10 with 70% ethanol to achieve a 0.1% working solution. The exact dilution may need to be optimized based on tissue type and desired staining intensity.

-

For every 100 mL of working solution, add 0.5 mL of glacial acetic acid to acidify the solution, which can enhance staining.

3. Other necessary reagents:

-

Xylene

-

Graded ethanols (100%, 95%, 80%, 70%)

-

Deionized or distilled water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in TBS-T)

-

Primary antibody (e.g., anti-Ki-67)

-